![molecular formula C12H12F2N2O3 B4265974 5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265974.png)
5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, also known as DFP-10825, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use in treating Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that it works by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is believed to be responsible for its potential use in treating Alzheimer's disease. It has also been shown to inhibit the activity of specific enzymes involved in cancer cell growth, leading to its potential use in cancer treatment.
Biochemical and Physiological Effects
5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, its inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain, which is involved in memory and learning. Its inhibition of specific enzymes involved in cancer cell growth leads to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages and limitations for lab experiments. One of its advantages is its potential use in various fields of scientific research, including cancer research and Alzheimer's disease research. It has also shown promising results in animal models, making it a potential candidate for further research. However, its limitations include its potential toxicity and lack of data on its long-term effects. Additionally, its synthesis method is complex and requires specific starting materials and catalysts, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further study its anticancer properties and potential use in cancer treatment. Another direction is to study its potential use in treating Alzheimer's disease and other neurological disorders. Additionally, further research is needed to understand its mechanism of action and potential toxicity. Overall, 5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in scientific research and has the potential to be a valuable compound in various fields of research.
properties
IUPAC Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3/c1-7-6-12(19,11(13)14)16(15-7)10(18)8-4-2-3-5-9(8)17/h2-5,11,17,19H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCJXYYQHYIUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.